2-Chlorotetrahydrofuran
Overview
Description
2-Chlorotetrahydrofuran is an organic compound with the molecular formula C4H7ClO. It is a chlorinated derivative of tetrahydrofuran, characterized by the presence of a chlorine atom at the second position of the tetrahydrofuran ring. This compound is a colorless liquid with a boiling point of approximately 33.5°C . It is soluble in various organic solvents, including carbon tetrachloride, hydrocarbons, and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorotetrahydrofuran can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with chlorine gas in the presence of a catalyst. Another method includes the use of sodium hydride in tetrahydrofuran at room temperature . Additionally, the compound can be prepared by reacting tetrahydrofuran with ammonium hydroxide in the presence of methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of tetrahydrofuran using chlorine gas. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: It reacts with potassium t-butoxide to form 2-chloroethyl vinyl ether, ethylene, and chloroform.
Addition Reactions: It can react with bis-trimethylsilyl-5-fluorouracil to form 1-(tetrahydro-2-furanyl)-5-fluorouracil.
Common Reagents and Conditions:
Potassium t-butoxide: Used in substitution reactions to form vinyl ethers.
Bis-trimethylsilyl-5-fluorouracil: Used in addition reactions to form fluorouracil derivatives.
Major Products Formed:
2-Chloroethyl Vinyl Ether: Formed from substitution reactions with potassium t-butoxide.
1-(Tetrahydro-2-furanyl)-5-fluorouracil: Formed from addition reactions with bis-trimethylsilyl-5-fluorouracil.
Scientific Research Applications
2-Chlorotetrahydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorotetrahydrofuran involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the replication of human adenovirus type 5 by interfering with the viral life cycle and reducing the formation of infectious virus progeny . The compound’s effects are mediated through its interaction with viral proteins and host cell pathways, leading to the suppression of viral replication and the induction of non-infectious virus particles .
Comparison with Similar Compounds
- 2-Bromotetrahydrofuran
- 2-Fluorotetrahydrofuran
- Tetrahydrofuran
Properties
IUPAC Name |
2-chlorooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928243 | |
Record name | 2-Chlorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-70-5 | |
Record name | Furan, 2-chlorotetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.